An In-depth Technical Guide to 7-Bromo-2-methyl-1H-indene: Chemical Properties and Structure
An In-depth Technical Guide to 7-Bromo-2-methyl-1H-indene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-methyl-1H-indene is a substituted indene derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the indene core, a bromine substituent, and a methyl group, make it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols, with a focus on its application in the synthesis of metallocene catalysts.
Chemical Structure and Properties
7-Bromo-2-methyl-1H-indene is an organic compound characterized by a fused bicyclic structure consisting of a benzene ring and a five-membered ring containing a methyl group and a bromine atom attached to the aromatic ring.
Table 1: Chemical Identifiers for 7-Bromo-2-methyl-1H-indene
| Identifier | Value |
| IUPAC Name | 7-bromo-2-methyl-1H-indene |
| CAS Number | 880652-93-7[1] |
| Molecular Formula | C₁₀H₉Br[1] |
| SMILES String | CC1=CC2=C(C=CC=C2Br)C1 |
Table 2: Physicochemical Properties of 7-Bromo-2-methyl-1H-indene
| Property | Value | Source |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | Colorless solid or colorless to pale yellow liquid | [2][3] |
| Boiling Point | 104-108 °C at 5 mmHg | [3] |
| Density | 1.4±0.1 g/cm³ | |
| Solubility | Moderately soluble in ethanol and dichloromethane; less soluble in water.[2] |
Table 3: Spectroscopic Data for 7-Bromo-2-methyl-1H-indene
| Spectrum | Data |
| ¹H NMR (CDCl₃) | δ: 7.23 (dd, J = 7.9 Hz, J = 1.0 Hz, 1H, 6-H), 7.18 (dd, J = 7.4 Hz, J = 1.0 Hz, 1H, 4-H), 7.10 (m, 1H, 5-H), 6.51 (m, 1H, 3-H), 3.28 (m, 2H, 1,1'-H), 2.17 (s, 3H, 2-Me)[3] |
| ¹³C NMR (CDCl₃) | δ: 147.3, 146.8, 143.3, 128.2, 127.1, 126.6, 118.7, 118.3, 44.2, 16.7[3] |
Experimental Protocols
Synthesis of 7-Bromo-2-methyl-1H-indene
A common synthetic route to 7-Bromo-2-methyl-1H-indene involves the reduction of a substituted indenone followed by dehydration.[3]
Materials:
-
4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
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Methanol
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10% Hydrochloric acid (HCl)
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Methyl tert-butyl ether
-
Potassium carbonate (K₂CO₃)
-
Toluene
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p-Toluenesulfonic acid (p-TsOH)
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Silica gel 60
Procedure:
-
Reduction: A solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one in 950 mL of a 2:1 THF-methanol mixture is cooled to -5 °C.[3]
-
38.3 g (1.02 mol) of NaBH₄ is added in batches over 2 hours, maintaining the temperature below 0 °C.[3]
-
The reaction mixture is stirred overnight at room temperature.[3]
-
Work-up: The mixture is poured into 1000 mL of ice water and acidified to pH 4 with 10% HCl.[3]
-
The organic layer is separated, and the aqueous layer is extracted three times with 300 mL of methyl tert-butyl ether.[3]
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The combined organic phases are dried over K₂CO₃ and concentrated under reduced pressure.[3]
-
Dehydration and Purification: 1500 mL of toluene and approximately 2 g of p-toluenesulfonic acid are added to the residue, and the mixture is refluxed for 2 hours.[3]
-
After cooling, the mixture is filtered through a short silica gel column and washed with 250 mL of toluene.[3]
-
The combined filtrate and washings are concentrated, and the product is purified by fractional distillation to yield 7-bromo-2-methyl-1H-indene as a colorless solid.[3]
Reactivity and Applications
The primary application of 7-Bromo-2-methyl-1H-indene is as a reactant in the synthesis of a wide range of ansa-zirconocenes. These organometallic compounds are important catalysts, particularly in olefin polymerization. The bromine atom on the indene ring allows for further functionalization, typically through palladium-catalyzed cross-coupling reactions, to introduce various aryl groups.
The general process involves the deprotonation of the indenyl ring system, followed by reaction with a silicon-containing bridging unit and subsequent metalation with a zirconium source.
The presence of the bromine substituent enhances the electrophilic character of the aromatic ring, making 7-Bromo-2-methyl-1H-indene a useful intermediate in various organic synthesis reactions, including cross-coupling and electrophilic aromatic substitutions.[2] Additionally, its photophysical properties are of interest in the fields of materials science and organic electronics.[2]
Conclusion
7-Bromo-2-methyl-1H-indene is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential precursor, particularly in the synthesis of ansa-zirconocene catalysts for olefin polymerization. The detailed synthetic protocol and understanding of its chemical properties provided in this guide are intended to support researchers and scientists in leveraging this compound for their synthetic and materials science applications.
